REACTION_CXSMILES
|
C[Sn](C)(C)[C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8]C=[N:10]2)=[CH:5][CH:4]=1.[Li]C.[Li+].[Br-:18].BrBr.CC(OO)=O.C([O-])(O)=O.[Na+].[CH:31]([Cl:34])(Cl)Cl>C1COCC1>[Br:18][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:31]([Cl:34])=[N:10]2)=[CH:5][CH:4]=1 |f:1.2.3,6.7|
|
Name
|
18
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C[Sn](C1=CC=C2C=CC=NC2=C1)(C)C
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]C.[Li+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
CH3CO2OH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a -78° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The appropriate fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a material which
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a tan solid to which
|
Type
|
ADDITION
|
Details
|
was added excess POCl3 at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 60° C.
|
Type
|
STIRRING
|
Details
|
stirred for 15 min.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
ADDITION
|
Details
|
1M NaOH was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue which
|
Type
|
CUSTOM
|
Details
|
was purified by HPLC (Whatman Partisil 10 column, 90:10 CHCl3 :EtOAc)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC(=NC2=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |